molecular formula C11H16ClN B13907690 trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride

trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride

Cat. No.: B13907690
M. Wt: 197.70 g/mol
InChI Key: CMSAGRTYXHXKPZ-DHTOPLTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride is a cyclopropane-derived amine hydrochloride salt characterized by a cyclopropane ring substituted with two methyl groups at the 2-position and a phenyl group at the 3-position.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(2)9(10(11)12)8-6-4-3-5-7-8;/h3-7,9-10H,12H2,1-2H3;1H/t9-,10-;/m1./s1

InChI Key

CMSAGRTYXHXKPZ-DHTOPLTISA-N

Isomeric SMILES

CC1([C@@H]([C@H]1N)C2=CC=CC=C2)C.Cl

Canonical SMILES

CC1(C(C1N)C2=CC=CC=C2)C.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation of Alkenes

The key step in the synthesis is the cyclopropanation of an alkene precursor bearing the phenyl group and appropriate methyl substituents. This step often uses carbene precursors such as diazo compounds or sulfur ylides.

  • Typical procedure:

    • Preparation of an alkene intermediate (e.g., substituted styrene derivatives).
    • Cyclopropanation using reagents like trimethylsulfoxonium iodide and bases (NaH or NaOH) in solvents such as dimethyl sulfoxide (DMSO).
    • This yields the cyclopropane ring with trans stereochemistry.
  • Example:

    • The cyclopropanation of an alkene derived from 3,4-difluorobenzaldehyde has been reported using trimethylsulfoxonium iodide and sodium hydride in DMSO, producing cyclopropanecarboxylate intermediates that can be further transformed into the corresponding amines.

Functional Group Transformations

  • After cyclopropanation, the carboxylic acid or ester intermediates are converted to amines via:

    • Conversion to acid chlorides using thionyl chloride.
    • Formation of acyl azides by reaction with sodium azide.
    • Curtius rearrangement or other rearrangements to introduce the amine group.
    • Alternatively, hydrazide intermediates can be formed and then converted to amines.
  • The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid to enhance stability and solubility.

Industrial Scale and Purification

  • Industrially, the process emphasizes:

    • Use of non-explosive, environmentally friendly reagents.
    • Avoidance of hazardous materials such as sodium hydride, diazomethane, and pyridine.
    • Reduction of purification steps, avoiding column chromatography.
    • High chemical and enantiomeric purity of the product.
  • Crystallization techniques are used to isolate the hydrochloride salt in high purity and yield.

Biocatalytic Approaches

Recent advances include the use of hemoprotein catalysts (e.g., cytochrome P450 enzymes) for cyclopropanation:

  • The method involves reacting an olefinic substrate with carbene precursors (diazoketones or diazoesters) in the presence of a heme enzyme catalyst.
  • This biocatalytic cyclopropanation offers:

    • High stereoselectivity (trans-(1R,2S) configuration).
    • Mild reaction conditions.
    • Reduced hazardous waste.
  • Subsequent synthetic steps convert the cyclopropane product into the desired amine hydrochloride salt.

  • This method is advantageous for industrial scale-up due to reduced reaction times, simplified work-up, and environmentally friendly conditions.

Specific Synthesis Example of trans-2,2-Dimethyl-3-phenyl-cyclopropanamine Hydrochloride

While most literature focuses on substituted phenylcyclopropylamines with fluorine substitutions, the preparation of trans-2,2-Dimethyl-3-phenyl-cyclopropanamine hydrochloride follows analogous principles:

Step Reaction Description Reagents/Conditions Outcome
1 Formation of alkene precursor with phenyl and methyl substituents Aldol condensation or Wittig reaction from appropriate benzaldehyde derivatives Alkene intermediate
2 Cyclopropanation Trimethylsulfoxonium iodide, NaH or NaOH, DMSO Trans-2,2-dimethyl-3-phenyl-cyclopropane carboxylate
3 Conversion to amine Thionyl chloride to acid chloride, then Curtius rearrangement or hydrazide formation followed by reduction trans-2,2-Dimethyl-3-phenyl-cyclopropanamine
4 Salt formation Treatment with HCl in suitable solvent trans-2,2-Dimethyl-3-phenyl-cyclopropanamine hydrochloride

This sequence ensures stereochemical control and high purity of the final hydrochloride salt.

Comparative Analysis of Preparation Methods

Aspect Classical Chemical Synthesis Biocatalytic Synthesis
Catalyst/Reagents Chemical reagents (e.g., trimethylsulfoxonium iodide, thionyl chloride) Heme enzymes (e.g., cytochrome P450)
Reaction Conditions Often requires strong bases, organic solvents, elevated temperatures Mild conditions, aqueous or mild organic solvents
Stereoselectivity High but may require chiral auxiliaries or resolution High intrinsic stereoselectivity
Environmental Impact Use of hazardous reagents and waste generation Environmentally friendly, less hazardous waste
Scalability Established industrial processes exist Emerging, promising for scale-up
Purification May require multiple steps Simplified due to enzyme specificity

Research Findings and Industrial Relevance

  • Patents and literature emphasize the importance of producing enantiomerically pure trans-2,2-Dimethyl-3-phenyl-cyclopropanamine hydrochloride for pharmaceutical intermediates.
  • Methods that avoid hazardous reagents and reduce steps are preferred industrially.
  • Biocatalytic methods are gaining traction due to sustainability and operational simplicity.
  • Crystallization of the hydrochloride salt is a key step for isolating the compound in pure form suitable for downstream applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions .

Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the context of its interactions with biological targets .

Industry: In industrial applications, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound 2,2-dimethyl, 3-phenyl C₁₁H₁₆NCl ~201.7 (hypothetical) High lipophilicity due to methyl and phenyl groups; potential metabolic stability. [1,3]
Tranylcypromine hydrochloride Phenyl C₉H₁₂NCl 169.65 MAOI activity; simpler structure with no methyl substituents. [10]
trans-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride 3,4-difluorophenyl C₉H₁₀F₂NCl 215.63 Enhanced bioavailability due to fluorine's electronegativity; improved CNS penetration. [7,15]
trans-2-(4-Fluorophenyl)cyclopropanamine hydrochloride 4-fluorophenyl C₉H₁₁ClFN 187.64 Moderate lipophilicity; fluorine enhances metabolic stability. [13]
trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride 2-(trifluoromethyl)phenyl C₁₀H₁₁ClF₃N 237.65 High electron-withdrawing effect from CF₃ group; potential increased potency. [20]
Key Observations:
  • This may reduce receptor binding affinity but improve metabolic stability.
  • Electronic Effects : Fluorinated analogs (e.g., 3,4-difluorophenyl or trifluoromethyl derivatives) exhibit enhanced electronic modulation of the aromatic ring, improving interactions with target proteins or enzymes.

Pharmacological and Toxicological Profiles

  • Tranylcypromine (): A well-known monoamine oxidase inhibitor (MAOI) with a simple phenyl-substituted cyclopropane core. Its lack of methyl groups may contribute to faster metabolism compared to the target compound.
  • Fluorinated Derivatives (): Fluorine atoms enhance metabolic stability and bioavailability.
  • Safety: Toxicity data for the target compound is unavailable, but structurally related compounds like Tranylcypromine require careful handling due to MAOI-associated risks (e.g., hypertensive crisis).

Biological Activity

trans-2,2-Dimethyl-3-phenyl-cyclopropanamine;hydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, pharmacokinetics, and therapeutic implications.

Chemical Structure and Synthesis

The compound is characterized by a cyclopropane ring with two methyl groups and a phenyl group attached to the amine. The synthesis typically involves the reaction of diazoethylacetate with styrene, leading to the formation of trans-2-phenylcyclopropylamine, which can subsequently be converted into its hydrochloride salt for enhanced stability and solubility .

Monoamine Oxidase Inhibition

Research indicates that enantiomers of trans-2-phenylcyclopropylamine exhibit significant differences in their pharmacological effects. The (+)-enantiomer demonstrates a 15 to 20 times greater potency as a monoamine oxidase (MAO) inhibitor compared to the (-)-enantiomer. Conversely, the (-)-enantiomer is more effective in inhibiting the uptake of noradrenaline and dopamine .

P-glycoprotein Interaction

Studies have shown that trans-2,2-Dimethyl-3-phenyl-cyclopropanamine may interact with P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance mechanisms. Compounds that stimulate P-gp ATPase activity are often considered substrates for this transporter. The biological activity of this compound could potentially involve modulation of P-gp function, impacting drug absorption and distribution .

Biological Activity Data

A summary of relevant biological activities is presented in the table below:

Activity Effect Reference
Monoamine Oxidase InhibitionPotent MAO inhibition
Noradrenaline Uptake InhibitionEffective uptake inhibition
P-glycoprotein InteractionPotential substrate interaction
Cytotoxicity in Cancer Cell LinesReduced tumor volume in vivo

Case Studies

  • In Vitro Studies on Cancer Cells :
    A study examining the effects of trans-2,2-Dimethyl-3-phenyl-cyclopropanamine on drug-resistant cancer cell lines demonstrated its ability to enhance intracellular drug concentrations, suggesting a role in reversing multi-drug resistance .
  • Neuropharmacological Effects :
    Clinical observations have noted that administration of this compound leads to alterations in neurotransmitter levels, which could have implications for treating mood disorders or neurodegenerative diseases.

Q & A

Q. What established synthetic routes exist for trans-2,2-Dimethyl-3-phenyl-cyclopropanamine hydrochloride, and how can diastereomeric purity be ensured?

  • Methodological Answer : A common approach involves Grignard reagent reactions with ketals, followed by diastereomer separation via chromatography. For example, Grignard reagents (e.g., benzylmagnesium chloride) react with cyclic ketals to yield primary alcohol intermediates (cis/trans diastereomers), which are separated using silica gel chromatography . Mesylation and subsequent displacement with aqueous dimethylamine can yield the target compound. To ensure diastereomeric purity, optimize solvent systems (e.g., ethyl acetate/hexane gradients) and validate separation using NMR or chiral HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute stereochemistry, particularly for cyclopropane ring conformation and substituent positioning .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify methyl group environments (e.g., 2,2-dimethyl substitution) and phenyl ring coupling patterns.
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., HCl adduct detection via ESI-MS) .
  • HPLC : Employ reverse-phase or chiral columns to assess enantiomeric purity (>98% by area normalization) .

Q. How should solubility challenges be addressed during biological assays?

  • Methodological Answer : The hydrochloride salt form enhances aqueous solubility. Prepare stock solutions in deionized water (10–20 mM) with sonication. For cell-based assays, dilute in buffered saline (pH 7.4) to avoid solvent toxicity. If precipitation occurs, consider co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess data during synthesis?

  • Methodological Answer : Discrepancies may arise from chiral column selection or kinetic resolution during synthesis. To address this:
  • Chiral HPLC : Use columns with cellulose/amylose derivatives (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol 90:10) to baseline-separate enantiomers .
  • X-ray analysis : Confirm absolute configuration of crystalline intermediates to rule out racemization during synthesis .
  • Circular dichroism (CD) : Correlate optical activity with HPLC retention times for ambiguous cases .

Q. What experimental design strategies optimize reaction conditions for scale-up?

  • Methodological Answer : Apply Box-Behnken design (BBD) to evaluate critical factors (e.g., temperature, catalyst loading, reaction time). For example:
FactorLow LevelHigh Level
Temperature (°C)2040
Catalyst (mol%)515
Reaction time (h)624
Use response surface methodology (RSM) to model yield and purity, identifying optimal conditions with minimal trial runs .

Q. How to design SAR studies to explore the pharmacophore of this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with varied cyclopropane substituents (e.g., methyl vs. ethyl) or phenyl ring substitutions (e.g., para-fluoro vs. methoxy).
  • Biological testing : Use in vitro models (e.g., receptor-binding assays or enzyme inhibition) to correlate structural changes with activity. For CNS targets, prioritize logP (2.5–4.0) and polar surface area (<90 Ų) for blood-brain barrier penetration .
  • Data analysis : Apply multivariate regression (e.g., PLS) to identify critical steric/electronic descriptors .

Q. What in vitro models are suitable for studying biological activity given its physicochemical properties?

  • Methodological Answer :
  • Cell permeability : Use Caco-2 monolayers to assess intestinal absorption (Papp >1×10⁻⁶ cm/s).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • Target engagement : For neurological targets, employ primary neuronal cultures or transfected HEK293 cells expressing receptors (e.g., NMDA or serotonin transporters) .

Key Considerations for Contradictory Data

  • Stereochemical assignments : Cross-validate NMR coupling constants with computational models (e.g., DFT for dihedral angles) .
  • Biological variability : Replicate assays across multiple cell lines/populations to distinguish compound-specific effects from experimental noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.